mGluR2 Modulator 4's Potency (EC50) in the Context of Other mGluR2 PAMs
mGluR2 modulator 4 exhibits an EC50 of 0.8 μM for the human mGluR2 receptor in cell-based assays . This places its potency in an intermediate range within the mGluR2 modulator series. It is approximately 27-fold less potent than mGluR2 modulator 1 (EC50 = 0.03 μM) and 6-fold less potent than mGluR2 modulator 2 (EC50 = 0.13 μM) , but it is slightly more potent than mGluR2 modulator 3 (EC50 = 0.87 μM) [1]. This specific potency profile may be useful for experiments where a very high degree of receptor activation is not desired or when screening for downstream effects within a defined concentration window.
| Evidence Dimension | Potency for mGluR2 positive allosteric modulation |
|---|---|
| Target Compound Data | EC50 = 0.8 μM |
| Comparator Or Baseline | mGluR2 modulator 1 (EC50 = 0.03 μM); mGluR2 modulator 2 (EC50 = 0.13 μM); mGluR2 modulator 3 (EC50 = 0.87 μM) |
| Quantified Difference | 27-fold less potent than modulator 1; 6-fold less potent than modulator 2; slightly more potent (1.09x) than modulator 3. |
| Conditions | Functional cell-based assays using recombinant human mGluR2 receptor expressed in host cells (e.g., CHO cells). |
Why This Matters
Potency is a primary determinant of effective working concentration in in vitro and in vivo experiments, directly impacting compound usage quantity and experimental design.
- [1] InvivoChem. (n.d.). mGluR2 modulator 3 (V47102) [Technical Datasheet]. Retrieved April 18, 2026. View Source
